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Fmoc-Ile-OH-15N

Cat. No.: B12060295
M. Wt: 354.4 g/mol
InChI Key: QXVFEIPAZSXRGM-FYOZIULDSA-N
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Description

Contextualization of 15N Stable Isotope Labeling in Contemporary Biomolecular Science

Stable isotope labeling involves the substitution of an atom in a molecule with one of its heavier, non-radioactive isotopes. alfa-chemistry.com In biomolecular science, the use of nitrogen-15 (B135050) (15N), a stable isotope of the naturally abundant nitrogen-14 (14N), has become an indispensable technique. alfa-chemistry.com By replacing 14N with 15N in biomolecules like proteins and nucleic acids, researchers can leverage the unique nuclear properties of 15N to gain deeper insights into molecular structure, dynamics, and interactions. alfa-chemistry.com

This isotopic enrichment allows for the differentiation between labeled and unlabeled molecules using methods like NMR spectroscopy and mass spectrometry. alfa-chemistry.com In NMR, 15N-labeling is essential for studying proteins, as it helps to resolve spectral overlap and enables the determination of three-dimensional structures and the investigation of dynamic processes at an atomic level. alfa-chemistry.comsigmaaldrich.com For instance, in protein NMR, uniform or selective 15N labeling simplifies complex spectra and facilitates the assignment of signals to specific atoms within the protein structure. sigmaaldrich.comsigmaaldrich.com

Furthermore, 15N labeling is a powerful tool in metabolic research, allowing scientists to trace the flow of nitrogen through metabolic pathways and understand the dynamics of these networks. alfa-chemistry.comnih.govnih.gov In ecological and agricultural studies, 15N-labeled compounds are used to track nitrogen cycling in ecosystems, study nutrient uptake in plants, and assess soil fertility. alfa-chemistry.com

A significant challenge in specific 15N-amino acid incorporation is the potential for "scrambling," where the 15N label is metabolically transferred to other amino acids during protein expression. nih.govnih.gov Researchers have developed methods to mitigate this, such as using an excess of unlabeled amino acids or adjusting culture conditions, to ensure the fidelity of labeling. nih.govnih.gov The ability to accurately assess the level of 15N incorporation is crucial for the correct interpretation of experimental data. acs.orgckisotopes.com

Foundational Role of Fmoc Chemistry in Peptide Synthesis Methodologies for Isotopic Incorporation

The synthesis of peptides, including those containing isotopically labeled amino acids, relies heavily on robust chemical strategies. Fmoc (9-fluorenylmethoxycarbonyl) chemistry, developed in the late 1970s, represents a major advancement in solid-phase peptide synthesis (SPPS). lgcstandards.com This method utilizes the Fmoc group as a temporary protecting group for the N-terminus of an amino acid. lgcstandards.com The key advantage of Fmoc chemistry lies in its mild deprotection conditions, typically using a secondary amine like piperidine, which are compatible with a wide range of sensitive and modified amino acids, including those labeled with stable isotopes. lgcstandards.comnih.gov

In SPPS, the peptide chain is built step-by-step while attached to a solid resin support, allowing for easy removal of excess reagents and by-products through simple washing steps. lgcstandards.com The use of Fmoc-protected amino acids, such as Fmoc-Ile-OH-15N, is central to this process. altabioscience.comcem.com The Fmoc group prevents unwanted reactions at the amino terminus while the carboxyl group of the amino acid is activated to form a peptide bond with the subsequent amino acid in the sequence. luxembourg-bio.com

This methodology offers significant advantages over older techniques like Boc (tert-butyloxycarbonyl) chemistry, which required harsh acidic conditions for deprotection that could damage sensitive peptide modifications. nih.gov The orthogonality of the Fmoc protecting group strategy, where the temporary N-terminal protection and permanent side-chain protecting groups are removed under different conditions, provides a more versatile and reliable approach for synthesizing complex and isotopically labeled peptides. nih.gov The progress of the synthesis can also be conveniently monitored by the UV absorbance of the cleaved fluorenyl group. nih.gov

The synthesis of the Fmoc-protected amino acids themselves is a critical first step. nih.govresearchgate.net For isotopically labeled amino acids, this involves reacting the labeled amino acid with a reagent that introduces the Fmoc group. nih.gov The resulting Fmoc-amino acid-isotope can then be used in automated or manual peptide synthesizers to incorporate the label at specific positions within a peptide sequence. shoko-sc.co.jprsc.orgresearchgate.net

Chemical Properties of this compound

PropertyValueSource
Chemical Formula C21H23¹⁵NO4 sigmaaldrich.com
Molecular Weight 354.41 g/mol sigmaaldrich.com
CAS Number 204633-89-6 sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 145-147 °C sigmaaldrich.comchemicalbook.com
Isotopic Purity ≥98 atom % 15N sigmaaldrich.com
Chemical Purity ≥99% sigmaaldrich.com

Applications in Advanced Research

This compound is primarily utilized in research areas that benefit from the specific incorporation of a 15N label into peptides and proteins. Its applications are centered around techniques that can detect and differentiate isotopes.

NMR Spectroscopy: The incorporation of 15N-isoleucine into a protein allows for detailed structural and dynamic studies using multidimensional NMR experiments. sigmaaldrich.comnih.govacs.org The 15N nucleus provides an additional spectroscopic handle, helping to resolve ambiguities in complex protein spectra and enabling the study of protein folding, conformational changes, and interactions with other molecules. alfa-chemistry.com

Mass Spectrometry: In proteomics, peptides containing this compound can be used as internal standards for the accurate quantification of proteins in complex biological samples. medchemexpress.comisotope.com The mass shift introduced by the 15N label allows for the clear differentiation between the labeled standard and the endogenous, unlabeled peptide. ckisotopes.com

Metabolic Labeling and Flux Analysis: By introducing 15N-labeled isoleucine into cell culture media, researchers can trace its incorporation into newly synthesized proteins. nih.govnih.gov This enables the study of protein synthesis rates and metabolic pathways involving isoleucine. alfa-chemistry.com

Synthesis and Incorporation

The synthesis of this compound involves the reaction of L-isoleucine-15N with a fluorenylmethoxycarbonylating agent. researchgate.netnih.gov The resulting product is a white, crystalline powder. chemicalbook.com

The incorporation of this compound into a peptide sequence is achieved through solid-phase peptide synthesis (SPPS). altabioscience.comshoko-sc.co.jp In this process, the Fmoc-protected and 15N-labeled isoleucine is coupled to a growing peptide chain that is anchored to a solid support. lgcstandards.com The Fmoc protecting group is then removed to allow for the addition of the next amino acid in the sequence. nih.govluxembourg-bio.com This cycle is repeated until the desired peptide is synthesized. shoko-sc.co.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B12060295 Fmoc-Ile-OH-15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NO4

Molecular Weight

354.4 g/mol

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylpentanoic acid

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i22+1

InChI Key

QXVFEIPAZSXRGM-FYOZIULDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthetic Methodologies and Strategic Isotope Integration of Fmoc Ile Oh 15n

Advanced Synthetic Approaches for N-Fluorenylmethoxycarbonyl Protected 15N-Isoleucine

The synthesis of Fmoc-Ile-OH-15N typically commences with the preparation or procurement of L-isoleucine enriched with the stable isotope ¹⁵N. Subsequently, the alpha-amino group of this labeled amino acid is protected by the N-Fluorenylmethoxycarbonyl (Fmoc) moiety. This protection is commonly achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate under alkaline conditions vulcanchem.com. This chemical transformation yields this compound, a derivative ready for incorporation into peptide chains smolecule.comsigmaaldrich.comalfa-chemistry.com. While chemical synthesis provides precise control, biosynthetic methods using isotopically labeled precursors are also employed to produce ¹⁵N-labeled amino acids alfa-chemistry.comnih.govchempep.com.

Regiospecific 15N Isotope Incorporation Strategies in Amino Acid Derivatives

The regioselective incorporation of the ¹⁵N isotope into amino acid derivatives like isoleucine is a critical step. Strategies often involve utilizing ¹⁵N-enriched precursors, such as ¹⁵NH₄Cl or ¹⁵NH₃ gas, in chemical synthesis routes to directly introduce the isotope into the target molecule alfa-chemistry.com. Biosynthetic pathways, where microorganisms are cultured in media containing ¹⁵N-labeled sources, also serve as an effective method for producing ¹⁵N-labeled amino acids alfa-chemistry.comnih.gov. For this compound, the ¹⁵N isotope is typically positioned on the alpha-amino group of the isoleucine residue sigmaaldrich.comalfa-chemistry.com. Isotopic exchange reactions, where ¹⁴N atoms are replaced by ¹⁵N atoms using labeled reagents, can also be applied to nitrogen-containing functional groups alfa-chemistry.com.

Optimization of Solid-Phase Peptide Synthesis Protocols Utilizing this compound Building Blocks

This compound is a fundamental component in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a widely adopted technique for constructing peptides sigmaaldrich.comsigmaaldrich.comphenomenex.comchemimpex.comuniversiteitleiden.nlrsc.orgresearchgate.net. The Fmoc group serves as a base-labile protecting group for the alpha-amino function, enabling the sequential addition of amino acids. This protection is typically removed using reagents like piperidine, facilitating the coupling of the subsequent Fmoc-protected amino acid vulcanchem.comsigmaaldrich.comresearchgate.netchempep.com. The successful integration of isotopically labeled amino acids, such as this compound, into SPPS protocols necessitates high-quality building blocks. Superior chemical and enantiomeric purity (often ≥99% and ≥99.8% ee, respectively) of Fmoc-amino acids is essential for efficient coupling, minimization of side reactions, and achievement of high yields and purity in the final peptide product phenomenex.comcem.comsigmaaldrich.com. Optimization efforts in SPPS protocols focus on enhancing coupling chemistries and ensuring complete Fmoc deprotection cycles to maximize the incorporation of the labeled isoleucine residue.

Analytical Verification of Isotopic Enrichment and Purity for Research Applications

Rigorous analytical verification is indispensable to confirm the isotopic enrichment and chemical purity of this compound, ensuring its suitability for demanding research applications.

Isotopic Enrichment: The presence and level of ¹⁵N enrichment are primarily verified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy sigmaaldrich.comalfa-chemistry.comalfa-chemistry.comchempep.comsigmaaldrich.commdpi.commedchemexpress.com. High-resolution mass spectrometry (HRMS) is particularly effective for precise quantification of isotopic enrichment, which is typically specified at 98 atom % ¹⁵N or higher sigmaaldrich.comalfa-chemistry.comroyalsocietypublishing.orgpitt.edu. NMR spectroscopy, including ¹⁵N NMR, offers complementary confirmation of the isotope's presence and can also verify the stereochemical integrity of the amino acid vulcanchem.comsigmaaldrich.comalfa-chemistry.comalfa-chemistry.comchempep.comsigmaaldrich.comlew.robeilstein-journals.org. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized to confirm isotopic enrichment levels, with reported values around 95-96 atom % ¹⁵N for isoleucine nih.gov.

Purity: Chemical purity is generally assessed via High-Performance Liquid Chromatography (HPLC), with specifications commonly set at ≥99% phenomenex.comcem.comsigmaaldrich.comtcichemicals.com. Crucially, enantiomeric purity is determined using chiral HPLC, ensuring the correct L-stereoisomer is employed, with specifications often exceeding ≥99.8% enantiomeric excess (ee) phenomenex.comcem.comsigmaaldrich.comcat-online.com. NMR spectroscopy can also contribute to verifying the stereochemical integrity of the molecule vulcanchem.com.

Data Table 1: Key Specifications of this compound

ParameterSpecificationAnalytical Method(s)Reference(s)
Isotopic Purity≥98 atom % ¹⁵NMS, NMR sigmaaldrich.comalfa-chemistry.com
Chemical Purity≥99%HPLC sigmaaldrich.comalfa-chemistry.comcem.comtcichemicals.com
Enantiomeric Purity≥99.8% ee (for L-isomer)Chiral HPLC phenomenex.comcem.comsigmaaldrich.com
CAS Number204633-89-6- sigmaaldrich.comalfa-chemistry.com
Molecular FormulaC₂₁H₂₃NO₄ (with ¹⁵N)- sigmaaldrich.comalfa-chemistry.com
Molecular Weight354.41 g/mol - alfa-chemistry.com

Applications of Fmoc Ile Oh 15n in Advanced Spectroscopic and Mass Spectrometric Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

The ¹⁵N isotope possesses a nuclear spin of 1/2, a property that makes it highly suitable for NMR spectroscopy. Unlike the more abundant ¹⁴N isotope, which has a spin of 1 and experiences quadrupolar broadening that leads to wide and often undetectable signals, the ¹⁵N nucleus yields sharp, high-resolution peaks. nih.govasiaisotopeintl.com This characteristic is fundamental to its application in detailed biomolecular studies. The use of Fmoc-Ile-OH-15N allows researchers to place this NMR-active reporter nucleus at a precise location within a peptide, enhancing spectral analysis and enabling detailed structural and dynamic characterizations. alfa-chemistry.com

In solution-state NMR, the incorporation of a ¹⁵N label via this compound is pivotal for studying the behavior of peptides and proteins in a near-physiological environment. A primary application is in two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments. nih.gov In an HSQC spectrum of a ¹⁵N-labeled peptide, each amide group produces a unique correlation peak, effectively serving as a fingerprint of the protein's backbone. nih.govexlibrisgroup.com

Changes in the chemical environment of a specific isoleucine residue, resulting from protein folding, conformational changes, or binding to other molecules, can be monitored by observing shifts in the corresponding ¹H-¹⁵N HSQC peak. nih.govnih.gov For instance, researchers have used ¹⁵N-labeled peptides to characterize conformational changes upon binding to partner proteins like calmodulin, where the labeled sites provide direct evidence of structural transitions into stable helical secondary structures upon interaction. nih.gov This site-specific information, made possible by reagents like this compound, is invaluable for profiling molecular interactions and understanding dynamic processes on a residue-specific level.

Table 1: Research Findings in Solution-State NMR using ¹⁵N Labeling

Research Focus Technique Key Finding Citation
Peptide-Protein Interaction ¹H-¹⁵N HSQC Characterized conformational changes in a ¹⁵N-labeled peptide upon binding to calmodulin, showing the formation of a stable helical structure. nih.gov
Protein Dynamics ¹H-¹⁵N HSQC Monitored the local environment of individual amide sites in uniformly ¹⁵N-labeled antimicrobial peptides to compare structural differences. nih.gov
Metabolite Analysis ¹⁵N-filtered NMR Demonstrated that lowering temperature allows for the observation of ¹⁵N-labeled amino acid amine groups, which are often undetectable at room temperature due to water exchange. nih.gov

Solid-state NMR (ssNMR) is a powerful technique for determining the structure of molecules that are not amenable to solution NMR or X-ray crystallography, such as large protein complexes, membrane proteins, and amyloid fibrils. nih.govspringernature.com The incorporation of ¹⁵N labels is often essential in ssNMR to simplify spectra and provide structural restraints. nih.govaip.org

By using this compound to introduce an isotopic label, researchers can perform experiments that measure the orientation-dependent frequencies of the ¹⁵N chemical shift and the ¹H-¹⁵N dipolar coupling. nih.govnih.gov These measurements provide crucial angular restraints that define the three-dimensional arrangement of the peptide backbone within a larger assembly. nih.gov This approach has been successfully used to achieve complete resonance assignment and structural determination of uniformly ¹⁵N-labeled membrane proteins embedded within phospholipid bilayers, overcoming the challenges posed by the large size and immobility of such systems. nih.govnih.gov

The presence of a ¹⁵N label, introduced synthetically with this compound, enables a class of experiments known as isotope-edited or isotope-filtered NMR. These techniques are designed to selectively observe only the protons that are directly attached to ¹⁵N atoms, effectively filtering out the overwhelming number of signals from protons attached to ¹²C and ¹⁴N atoms. nih.gov

This spectral simplification is particularly advantageous when studying a labeled peptide in complex with a much larger, unlabeled protein partner. biorxiv.org ¹⁵N-edited Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, for example, can reveal spatial proximities between the ¹⁵N-labeled isoleucine residue and other atoms, providing distance restraints for structure calculation. nih.gov Similarly, ¹⁵N-filtered experiments can confirm which specific residues of a peptide are involved in a molecular interaction by detecting only the signals from the labeled component. mdpi.com These methods provide a clear window into the behavior of the labeled residue without interference from the complex background signals of the biological system. nih.gov

Mass Spectrometry (MS) in Quantitative and Mechanistic Investigations

In mass spectrometry, the ¹⁵N isotope serves as a stable, non-radioactive tag. The mass difference between ¹⁴N and ¹⁵N allows peptides containing the heavy isotope to be distinguished from their unlabeled counterparts. nih.govbroadinstitute.org this compound is used to synthesize ¹⁵N-labeled peptide standards, which are chemically identical to the native peptide but have a distinct, higher mass. innovagen.com This property is the foundation for highly accurate quantitative and mechanistic studies in proteomics and metabolomics. nih.govresearchgate.net

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. nih.gov In a typical SILAC experiment, two cell populations are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. thermofisher.comcreative-proteomics.com The "heavy" amino acids, such as ¹⁵N-labeled arginine or lysine, become incorporated into all newly synthesized proteins. yale.edunih.gov When the proteomes of the two cell populations are mixed and analyzed by MS, the relative abundance of a protein between the two samples can be determined with high accuracy by comparing the signal intensities of the light and heavy peptide pairs. nih.govnih.gov

While SILAC relies on in vivo metabolic incorporation, a related and highly precise quantitative proteomics technique involves the use of synthetic isotope-labeled peptides as internal standards. In this approach, a peptide corresponding to a sequence from a target protein is synthesized using labeled amino acids, such as this compound. A known quantity of this "heavy" peptide is then spiked into a biological sample. By comparing the MS signal intensity of the synthetic heavy peptide to the naturally occurring "light" peptide, the absolute quantity of the target protein in the original sample can be determined. spectra2000.it

Table 2: Key Features of ¹⁵N-Based Quantitative Proteomics Techniques

Technique Labeling Method Key Advantage Role of this compound Citation
SILAC In vivo metabolic incorporation of ¹⁵N-amino acids during cell culture. High accuracy for relative quantification; minimizes sample handling errors by mixing samples early. Not directly used, but illustrates the principle of ¹⁵N labeling for quantification. nih.govthermofisher.comcreative-proteomics.com
Synthetic Peptide Standards In vitro chemical synthesis of a peptide containing a ¹⁵N-labeled amino acid. Enables absolute quantification of a target protein; high precision and accuracy. Serves as the specific reagent to incorporate the ¹⁵N-isoleucine label into the standard peptide. innovagen.comspectra2000.it

¹⁵N tracing is a technique used to follow the journey of nitrogen atoms through metabolic networks. wikipedia.org By introducing a ¹⁵N-labeled compound into a biological system, researchers can track its incorporation into various downstream metabolites, thereby elucidating biochemical pathways and reaction rates. nih.govalfa-chemistry.com The use of stable isotopes like ¹⁵N is advantageous because they are non-radioactive and safe for a wide range of studies. asiaisotopeintl.com

Peptides synthesized with this compound can be introduced to cells or organisms to study peptide uptake, processing, and the subsequent fate of the isoleucine residue. As the peptide is metabolized, the ¹⁵N label can be tracked as it is incorporated into other nitrogen-containing molecules, such as other amino acids or metabolic intermediates. nih.gov Mass spectrometry is used to detect the ¹⁵N-enriched molecules, identified by their increased mass-to-charge (m/z) ratio compared to their unlabeled counterparts. nih.govresearchgate.net This allows for the direct mapping of nitrogen flux and the quantification of metabolic conversion rates, providing critical insights into the dynamics of nitrogen metabolism. wikipedia.orgnih.gov

Contributions of Fmoc Ile Oh 15n to Structural and Molecular Biology Research

Elucidation of Peptide and Protein Folding Pathways and Conformational Dynamics

Understanding the process by which a linear polypeptide chain folds into its functional three-dimensional structure is a fundamental goal in molecular biology. nih.govnih.gov Fmoc-Ile-OH-15N is a key tool in these investigations. By incorporating ¹⁵N-labeled isoleucine at specific sites within a protein's sequence, scientists can monitor the folding process from the perspective of individual amino acid residues.

Characterization of Biomolecular Recognition and Binding Interfaces

Biomolecular recognition—the specific interaction between molecules like proteins, nucleic acids, and ligands—is central to nearly all biological processes. The isoleucine residue, with its hydrophobic sidechain, is often involved in forming the core of binding interfaces. peptide.com Site-specific labeling with this compound allows researchers to precisely map these recognition sites.

When a peptide or protein containing a ¹⁵N-labeled isoleucine binds to its partner, the local electronic environment of the labeled amide group is altered. This change is directly observable as a chemical shift perturbation (CSP) in the ¹⁵N-HSQC NMR spectrum. researchgate.net By strategically placing ¹⁵N-isoleucine labels at various positions, scientists can systematically identify which residues are directly involved in the binding interface and which are affected allosterically. This method provides unambiguous, atomic-level evidence of the binding site, which is essential for understanding the specificity of molecular recognition and for the rational design of drugs and therapeutics. nih.gov The process of co-assembly in supramolecular structures is also a form of molecular recognition that can be studied using this approach. nih.gov

Investigation of Protein-Protein and Protein-Ligand Interactions through Isotopic Probing

Isotopic probing is a powerful strategy for dissecting the intricacies of molecular interactions. springernature.com The use of this compound enables the targeted introduction of an NMR-active probe into a protein of interest for studying its interactions with other proteins or small molecule ligands. nih.gov This is particularly valuable for large protein complexes where traditional structural biology methods may be challenging. nih.gov

In a typical NMR titration experiment, a series of ¹⁵N-HSQC spectra are recorded on the ¹⁵N-labeled protein while the concentration of the unlabeled binding partner (ligand or another protein) is gradually increased. protein-nmr.org.uk Residues at the binding interface will experience changes in their chemical environment, leading to progressive shifts in their corresponding NMR peaks. researchgate.net The magnitude of these shifts can be used to determine the binding affinity (Kd) of the interaction. This technique allows for the precise mapping of interaction surfaces and the quantitative characterization of binding events.

Table: Example of Chemical Shift Perturbation (CSP) Data from an NMR Titration Experiment This table presents hypothetical data to illustrate how CSPs are used to identify binding residues. A larger CSP value indicates a more significant environmental change upon ligand binding, suggesting the residue is at or near the binding interface.

Isoleucine Residue PositionCSP (ppm) upon Ligand SaturationImplication
Ile-240.02Minimal perturbation; likely not in the binding interface.
Ile-580.35Significant perturbation; residue is likely a key contact point in the binding interface.
Ile-910.28Significant perturbation; residue is at or near the binding interface.
Ile-1120.05Minor perturbation; likely distant from the binding site.

Studies of Supramolecular Assembly and Self-Aggregating Peptides Utilizing Fmoc-Functionalized Amino Acids

Fmoc-functionalized amino acids and short peptides are widely recognized as excellent building blocks for creating self-assembled nanomaterials, such as hydrogels, nanotubes, and nanofibrils. mdpi.commdpi.com The self-assembly process is driven by a combination of non-covalent interactions: π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones, which often results in the formation of β-sheet-like structures. nih.govmdpi.com

The specific amino acid side chain plays a crucial role in modulating the morphology and properties of the resulting supramolecular structures. mdpi.comstrath.ac.uk Peptides synthesized with Fmoc-Ile-OH possess a hydrophobic isoleucine side chain that contributes to the stability and characteristics of the assembly. By incorporating ¹⁵N at the isoleucine position using this compound, researchers can employ solid-state NMR to investigate the high-resolution structure and dynamics within these self-assembled materials. The ¹⁵N label acts as a precise probe to determine molecular packing, orientation, and the extent of hydrogen bonding within the nanofibrous network, providing insights that are critical for designing novel biomaterials for applications in tissue engineering and drug delivery. nih.gov

Emerging Research Frontiers and Methodological Innovations with Fmoc Ile Oh 15n

Integration with Chemoenzymatic and Ligation Strategies in Peptide and Protein Synthesis

The synthesis of large and complex peptides and proteins often pushes the limits of traditional chemical methods. To address these challenges, researchers are increasingly turning to innovative strategies like chemoenzymatic peptide synthesis (CEPS) and native chemical ligation (NCL), where Fmoc-Ile-OH-15N can be a valuable component.

Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov In this approach, proteases are used to form peptide bonds, often in aqueous environments, which is a significant advantage over purely chemical methods that require harsh solvents and extensive protection/deprotection steps. nih.gov The use of Fmoc-protected amino acids, including ¹⁵N-labeled variants like this compound, is compatible with some chemoenzymatic strategies, allowing for the site-specific introduction of isotopic labels into peptide fragments. researchgate.net These labeled fragments can then be assembled into larger peptides, providing a powerful tool for studying protein structure and function.

Native chemical ligation is another powerful technique for the total chemical synthesis of proteins. springernature.comnih.govosti.gov NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site. nih.gov Fmoc-based solid-phase peptide synthesis is a common method for preparing the required peptide fragments, including those containing post-translational modifications or isotopic labels. springernature.comosti.gov By incorporating this compound into one of the peptide fragments, researchers can introduce a ¹⁵N label at a specific isoleucine residue within a large synthetic protein. This site-specific labeling is invaluable for NMR studies, as it simplifies complex spectra and allows for the detailed investigation of the local environment and dynamics of that specific residue. nih.gov

The integration of this compound into these advanced synthesis strategies is exemplified by the construction of protein libraries for functional screening and the synthesis of proteins that are difficult to express recombinantly. The ability to create large proteins with precisely placed isotopic labels opens up new avenues for understanding protein folding, protein-protein interactions, and enzyme mechanisms.

StrategyDescriptionRole of this compoundKey Research Findings
Chemoenzymatic Peptide Synthesis (CEPS) Utilizes enzymes (e.g., proteases) to form peptide bonds under mild, aqueous conditions. nih.govServes as a building block for creating peptide fragments with a ¹⁵N label at a specific isoleucine position.Enables the synthesis of isotopically labeled peptides with high stereoselectivity, which are difficult to produce by other means.
Native Chemical Ligation (NCL) Chemically joins two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. nih.govAllows for the incorporation of a ¹⁵N-labeled isoleucine at a specific site within a large, synthetically produced protein. nih.govFacilitates the study of specific residues in large proteins by NMR, simplifying spectra and providing detailed structural and dynamic information. nih.gov

Development of Advanced Probes for In Vitro and Ex Vivo Biochemical Systems

The ¹⁵N label in this compound makes it an excellent precursor for the development of advanced probes to investigate biochemical systems both in the test tube (in vitro) and in living tissues (ex vivo). The ability to track the fate of the ¹⁵N atom provides a window into a variety of biological processes.

One major application is in the study of protein synthesis and turnover. By introducing ¹⁵N-labeled amino acids into cell cultures or organisms, researchers can monitor the incorporation of the isotope into newly synthesized proteins over time. nih.gov Subsequent analysis by mass spectrometry allows for the quantification of the rate of protein synthesis and degradation, providing insights into cellular regulation and metabolism. nih.gov For example, studies have used ¹⁵N labeling to investigate protein turnover in pancreatic cancer cells and to follow amino acid metabolism in various organisms under different growth conditions. nih.govfrontiersin.org

Furthermore, ¹⁵N-labeled amino acids are instrumental in creating probes for studying enzyme kinetics and mechanisms. nih.gov By synthesizing a substrate containing a ¹⁵N-labeled isoleucine, the enzymatic reaction can be monitored using techniques like NMR or mass spectrometry to track the conversion of the substrate to the product. This can provide detailed information about the enzyme's activity and how it is affected by inhibitors or other molecules. researchgate.net The development of fluorescent probes that are activated by specific enzyme activity is another area where labeled amino acids can play a role, allowing for the imaging of enzyme function in living cells. nih.gov

The versatility of this compound allows for its incorporation into peptides that can act as specific probes for protein-protein interactions or as standards for quantitative proteomics. These applications are critical for understanding the complex molecular networks that govern cellular function and for identifying biomarkers of disease.

Probe TypeApplicationMethod of DetectionInformation Gained
Metabolic Tracer Protein synthesis and turnover studies in cells and organisms. nih.govfrontiersin.orgMass SpectrometryRates of protein synthesis and degradation, metabolic flux.
Enzyme Substrate Investigating enzyme kinetics and mechanisms. researchgate.netNMR Spectroscopy, Mass SpectrometryEnzyme activity, inhibition profiles, reaction pathways.
Interaction Probe Studying protein-protein or protein-ligand binding.NMR SpectroscopyIdentification of binding sites, conformational changes upon binding.
Quantitative Standard Internal standard for quantitative proteomics (e.g., SILAC). medchemexpress.comMass SpectrometryAccurate quantification of protein abundance in complex mixtures.

Computational Modeling and Simulation Complementing Isotopic Data

The experimental data obtained from studies using this compound is significantly enhanced when combined with computational modeling and simulation. This synergy allows for a deeper understanding of the molecular behavior underlying the experimental observations.

A key area where this combination is powerful is in the interpretation of NMR spectra. While NMR provides a wealth of information about protein structure and dynamics, the raw data can be complex and difficult to interpret, especially for larger proteins. northwestern.edu Computational methods can be used to simulate NMR spectra based on a protein's three-dimensional structure. arxiv.orgoup.com By comparing the simulated spectra with the experimental spectra obtained from a protein containing a ¹⁵N-labeled isoleucine, researchers can refine the protein's structure and gain insights into its dynamic properties. copernicus.org For instance, computational approaches can help to distinguish between line broadening in an NMR spectrum caused by conformational exchange versus that caused by the local proton environment. copernicus.org

Molecular dynamics (MD) simulations provide another powerful computational tool. MD simulations can model the movement of atoms in a protein over time, offering a dynamic view of its behavior. When a protein contains a ¹⁵N-labeled isoleucine, the experimental data from NMR can be used to validate and refine the MD simulations. For example, if NMR experiments suggest that a particular region of the protein is flexible, the MD simulations should also show a high degree of motion in that area. This combination of experiment and simulation can provide a detailed picture of how proteins move and function at the atomic level. nih.gov

Furthermore, computational tools are essential for analyzing the large datasets generated by modern proteomics experiments that use stable isotope labeling. Algorithms are used to identify peptides, quantify the level of isotope incorporation, and calculate protein turnover rates from mass spectrometry data. nih.gov These computational approaches are critical for extracting meaningful biological information from the raw experimental data.

Future Prospects for Site-Specific Labeling in Complex Biosynthetic Pathways

The ability to introduce a single ¹⁵N label at a specific site within a protein using this compound opens up exciting possibilities for unraveling the intricacies of complex biosynthetic pathways. Many natural products, including antibiotics and other therapeutic agents, are synthesized by large, multi-enzyme complexes through pathways that are not yet fully understood.

Site-specific isotopic labeling is a powerful strategy for elucidating these pathways. By synthesizing a precursor molecule with a ¹⁵N label at a specific position and feeding it to the producing organism, researchers can track the incorporation of the label into the final natural product. mdpi.com Analysis by NMR or mass spectrometry can then reveal how the precursor is modified and assembled, providing clues about the enzymatic reactions involved. The use of this compound in the solid-phase synthesis of peptide-based precursors is particularly valuable for studying the biosynthesis of non-ribosomal peptides, a large class of natural products with diverse biological activities.

Looking to the future, the combination of site-specific labeling with other advanced techniques holds great promise. For example, integrating isotopic labeling with structural biology techniques like cryo-electron microscopy (cryo-EM) could allow researchers to visualize how a labeled substrate binds to its biosynthetic enzyme. Furthermore, the development of new analytical methods with even greater sensitivity will enable the study of biosynthetic pathways that produce very small amounts of the final product.

The continued development of methods for the efficient synthesis and incorporation of isotopically labeled amino acids like this compound will be crucial for advancing our understanding of how nature builds complex molecules. This knowledge will not only be of fundamental scientific interest but will also pave the way for the bioengineering of novel pathways to produce new and improved therapeutic agents. The ability to precisely probe and manipulate these intricate molecular machines represents a key frontier in chemical biology and biotechnology. mdpi.comnih.gov

Q & A

Basic: How is Fmoc-Ile-OH-15N synthesized, and what are the critical steps for ensuring isotopic purity?

This compound is synthesized via solid-phase peptide synthesis (SPPS) using 15N-labeled isoleucine. Key steps include:

  • Isotopic incorporation : Ensure the 15N-labeled amine group is preserved during Fmoc protection by using anhydrous conditions and minimizing exposure to nucleophiles that could cause isotopic dilution .
  • Purification : Reverse-phase HPLC with a C18 column and mass spectrometry (MS) verification are critical to confirm isotopic purity (>98 atom % 15N) and remove unlabeled byproducts .
  • Storage : Store at -20°C under inert gas to prevent degradation of the Fmoc group .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 15N NMR (e.g., 1H-15N HSQC) identifies isotopic enrichment and verifies the absence of unlabeled contaminants. Chemical shifts for the 15N-labeled amine should align with literature values .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and isotopic distribution. Deviations >0.01 Da suggest impurities .
  • HPLC : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) to assess purity (>95%) and retention time consistency .

Advanced: How can researchers optimize this compound incorporation into peptide sequences with sterically hindered residues?

  • Coupling conditions : Use activated esters (e.g., HATU/DIPEA) in DMF to enhance coupling efficiency. For steric hindrance, extend reaction times (2–4 hours) and monitor by Kaiser test .
  • Microwave-assisted SPPS : Reduces aggregation and improves coupling yields for bulky residues like isoleucine .
  • Side-chain protection : Use orthogonal protecting groups (e.g., tert-butyl for carboxyl groups) to prevent side reactions during deprotection .

Advanced: How should researchers resolve discrepancies in isotopic enrichment data between NMR and MS?

  • Source identification : Cross-check sample preparation (e.g., solvent purity, pH) and instrument calibration. MS may detect trace impurities undetectable by NMR .
  • Quantitative analysis : Use 15N-labeled internal standards in NMR for accurate quantification. For MS, apply isotopic pattern deconvolution software (e.g., Thermo Xcalibur) to distinguish between isotopic peaks and contaminants .

Basic: What is the role of 15N labeling in studying peptide dynamics using this compound?

15N labeling enables:

  • NMR relaxation studies : Measure backbone dynamics (e.g., S² order parameters) to analyze conformational flexibility in peptides .
  • Hydrogen-deuterium exchange (HDX) : Track solvent accessibility of amide protons in folded proteins .
  • Isotopic tracing : Monitor metabolic incorporation in cell-based assays, though this requires validating cellular uptake mechanisms .

Advanced: What experimental controls are essential when using this compound in metabolic labeling studies?

  • Negative controls : Use unlabeled Fmoc-Ile-OH to distinguish natural abundance 15N from intentional labeling .
  • Time-course analysis : Quantify isotopic incorporation rates to avoid overinterpretation of transient metabolic intermediates .
  • Cell viability assays : Ensure isotopic labeling does not alter cellular metabolism (e.g., via ATP assays or ROS detection) .

Basic: How can researchers validate the stability of this compound under varying pH conditions?

  • pH titration : Monitor degradation via HPLC at pH 2–10. The Fmoc group is stable at pH 4–8 but hydrolyzes rapidly under strongly acidic/basic conditions .
  • Kinetic studies : Use Arrhenius plots to predict shelf life at different storage temperatures .
  • Mass spectrometry : Detect hydrolysis products (e.g., free Ile-15N) after accelerated aging tests .

Advanced: What strategies mitigate racemization during this compound incorporation into peptides?

  • Low-temperature coupling : Perform reactions at 4°C to reduce base-catalyzed racemization .
  • Additive use : Incorporate HOBt or OxymaPure to suppress epimerization .
  • Chiral HPLC validation : Post-synthesis, analyze diastereomers using a chiral column (e.g., Chirobiotic T) to confirm enantiomeric purity .

Basic: What are the key differences in handling this compound compared to unlabeled Fmoc-Ile-OH?

  • Cost and waste management : 15N-labeled reagents require dedicated waste streams for isotopic disposal .
  • Sensitivity to moisture : 15N-labeled compounds are prone to isotopic exchange; use glove boxes for long-term storage .
  • Documentation : Maintain detailed logs of isotopic lot numbers for reproducibility .

Advanced: How can computational modeling complement experimental data for this compound in peptide design?

  • Molecular dynamics (MD) simulations : Predict conformational stability using 15N chemical shifts as restraints .
  • Density functional theory (DFT) : Calculate isotopic effects on vibrational spectra (e.g., IR/Raman) to validate experimental peaks .
  • Machine learning : Train models on labeled/unlabeled peptide stability data to guide synthesis protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.